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molecular formula C9H6BrCl4NO B8395046 4-bromo-N-(1,2,2,2-tetrachloroethyl)benzamide CAS No. 71418-32-1

4-bromo-N-(1,2,2,2-tetrachloroethyl)benzamide

Cat. No. B8395046
M. Wt: 365.9 g/mol
InChI Key: TUJKWQMMPZTEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08168795B2

Procedure details

A mixture of 4-bromoaniline 118 (5.0 g, 24.2 mmol) and chloral (4.7 mL, 48.2 mmol) in THF (4 mL) was heated for 30 minutes. Solvent was removed under vacuum. 4-Bromo-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide 121 (1.26 g, 3.62 mmol) in chloroform (15 mL) and PCl5 (0.8 g, 3.65 mmol) was heated at 50° C. for 30 minutes. The product was isolated from a standard aqueous work-up and extraction to produce 4-bromo-N-(1,2,2,2-tetrachloroethyl)benzamide. 4-Bromo-N-(1,2,2,2-tetrachloroethyl)benzamide (1.21 mmol) in ether (50 mL) was reacted with 6-chloropyridin-3-amine (0.32 g, 2.44 mmol) at room temperature for 18 hours. The mixture was subjected to a standard aqueous work-up and extraction. Chromatography on silica gel (7:3 hexanes:CH2Cl2) gave 4-bromo-N-(2,2,2-trichloro-1-(6-chloropyridin-3-ylamino)ethyl)benzamide (Compound-42, 0.36 g, 65%). 1H NMR (300 MHz, d4-methanol): δ=7.99 (dd, J=3.0, 0.6 Hz, 1H), 7.74 (d, J=9.0 Hz, 2H), 7.65 (d, J=9.0 Hz, 2H), 7.36 (dd, J=9.0, 3.3 Hz, 1H), 7.26 (dd, J=8.7, 0.6 Hz, 1H), 6.36 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
Name
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrC1C=CC(C(N)=O)=CC=1.O=CC(Cl)(Cl)[Cl:14].[Br:17][C:18]1[CH:32]=[CH:31][C:21]([C:22]([NH:24][CH:25](O)[C:26]([Cl:29])([Cl:28])[Cl:27])=[O:23])=[CH:20][CH:19]=1.P(Cl)(Cl)(Cl)(Cl)Cl>C1COCC1.C(Cl)(Cl)Cl>[Br:17][C:18]1[CH:32]=[CH:31][C:21]([C:22]([NH:24][CH:25]([Cl:14])[C:26]([Cl:29])([Cl:28])[Cl:27])=[O:23])=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)N)C=C1
Name
Quantity
4.7 mL
Type
reactant
Smiles
O=CC(Cl)(Cl)Cl
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.26 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)NC(C(Cl)(Cl)Cl)O)C=C1
Name
Quantity
0.8 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The product was isolated from a standard aqueous work-up and extraction

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C(=O)NC(C(Cl)(Cl)Cl)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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